
N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine is a synthetic organic compound that belongs to the class of diazetidines These compounds are characterized by a four-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine typically involves multi-step organic reactions. One possible route could involve the formation of the diazetidine ring through cyclization reactions, followed by the introduction of phenyl and methyl groups via substitution reactions. Specific reagents, catalysts, and reaction conditions would be required to achieve the desired product.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or products.
Reduction: Reduction reactions can alter the oxidation state of the nitrogen atoms or other functional groups.
Substitution: Phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions could introduce different functional groups.
科学的研究の応用
N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine may have applications in various fields, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for potential therapeutic properties or as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals or materials.
作用機序
The mechanism of action of N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
Similar compounds may include other diazetidines with different substituents or related nitrogen-containing heterocycles. Examples could be:
- N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-one
- N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-thione
Uniqueness
The uniqueness of N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine lies in its specific substitution pattern, which can influence its chemical reactivity, physical properties, and potential applications. Comparing its properties with similar compounds can provide insights into its distinct characteristics.
特性
CAS番号 |
13896-20-3 |
|---|---|
分子式 |
C35H31N3 |
分子量 |
493.6 g/mol |
IUPAC名 |
N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine |
InChI |
InChI=1S/C35H31N3/c1-26-14-20-31(21-15-26)36-34-35(29-10-6-4-7-11-29,30-12-8-5-9-13-30)38(33-24-18-28(3)19-25-33)37(34)32-22-16-27(2)17-23-32/h4-25H,1-3H3 |
InChIキー |
LEVKXTSWSYNGBC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N=C2C(N(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


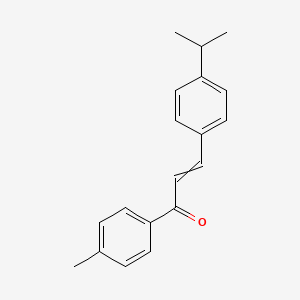

![(Acetylamino)[3-(4-bromophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14010220.png)
![N-[1-(2-chlorophenyl)non-1-en-3-ylidene]hydroxylamine](/img/structure/B14010227.png)
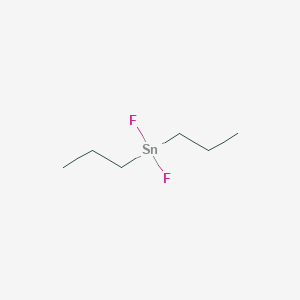
![4-[(e)-{2,6-Diamino-5-[(e)-phenyldiazenyl]pyridin-3-yl}diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B14010237.png)
![6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole](/img/structure/B14010238.png)
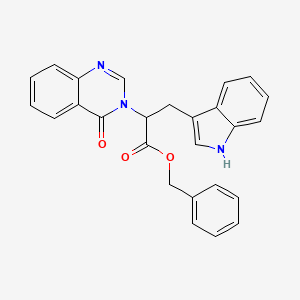
![ethyl 2-[[(5-carbamoyl-1H-imidazol-4-yl)amino]diazenyl]-3-phenylpropanoate](/img/structure/B14010245.png)
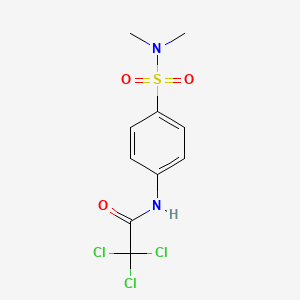
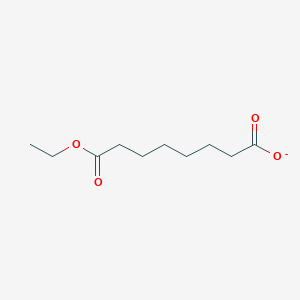
![2-Methyl-n-(2-methylpropyl)-n-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B14010266.png)


